4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile
Overview
Description
4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12F2N6 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target casein kinase ii subunit alpha in humans .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other triazine derivatives .
Biochemical Pathways
Related compounds have been shown to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting that this compound may also interact with similar pathways.
Result of Action
Related compounds have been shown to have significant biological properties, including antitumor properties .
Biochemical Analysis
Biochemical Properties
4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of certain oncogenes, thereby inhibiting cancer cell proliferation . Additionally, it can induce apoptosis in specific cell types by activating caspase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, resulting in changes in gene expression. Furthermore, it may interact with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences apoptotic pathways .
Properties
IUPAC Name |
4-(3,5-difluoroanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6/c15-9-5-10(16)7-11(6-9)18-13-19-12(8-17)20-14(21-13)22-3-1-2-4-22/h5-7H,1-4H2,(H,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAODYSRWNHSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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